molecular formula C13H20O B8439015 3,3-DI(3-Butenyl)cyclopentanone

3,3-DI(3-Butenyl)cyclopentanone

Cat. No. B8439015
M. Wt: 192.30 g/mol
InChI Key: PAMBZFFUGRUSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-DI(3-Butenyl)cyclopentanone is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-DI(3-Butenyl)cyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-DI(3-Butenyl)cyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,3-DI(3-Butenyl)cyclopentanone

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

3,3-bis(but-3-enyl)cyclopentan-1-one

InChI

InChI=1S/C13H20O/c1-3-5-8-13(9-6-4-2)10-7-12(14)11-13/h3-4H,1-2,5-11H2

InChI Key

PAMBZFFUGRUSIB-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1(CCC(=O)C1)CCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of copper(I) iodide (2.6 g) and lithium bromide (1.2 g) in tetrahydrofuran (25 mL) was added dropwise a 0.5M tetrahydrofuran solution of 3-butenylmagnesium bromide (26.5 mL) under nitrogen atmosphere at −78° C. over 6 minutes, followed by stirring the reaction mixture at −78° C. for 40 minutes. Then, 5 minutes after addition of boron trifluoride diethyl ether complex (0.554 mL), to the reaction mixture was added 3-(3-butenyl)cyclopent-2-enone (0.6 g) obtained in Step 1. Half an hour later, after addition of boron trifluoride diethyl ether complex (0.250 mL), the reaction mixture was stirred at −78° C. for 2 hours, and further stirred at room temperature overnight after removing a dry-ice/ethanol bath. Then, after addition of saturated aqueous ammonium chloride solution and 28% aqueous ammonia solution, the reaction mixture was extracted with ethyl acetate. The organic layer was washed successively with aqueous ammonia solution and saturated brine, dried and concentrated. The residue was purified by column chromatography on silica gel to give 3,3-dibut-3-enylcyclopentanone (380 mg).
Name
3-(3-butenyl)cyclopent-2-enone
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.6 g
Type
catalyst
Reaction Step Two
Quantity
26.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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